

Solubility and stability of 4-(1H-Pyrazol-3-yl)phenol in different solvents

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Compound of Interest

Compound Name: 4-(1H-Pyrazol-3-yl)phenol

Cat. No.: B1384387

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An In-Depth Technical Guide to the Solubility and Stability of **4-(1H-Pyrazol-3-yl)phenol** for Pharmaceutical Development

Authored by: A Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, pyrazole derivatives are of immense interest due to their wide-ranging pharmacological activities. The compound **4-(1H-Pyrazol-3-yl)phenol**, which integrates a phenolic moiety with a pyrazole scaffold, presents a promising structure for therapeutic development. However, the transition from a promising lead compound to a viable drug candidate is critically dependent on its physicochemical properties, primarily solubility and stability. These parameters govern bioavailability, formulation strategies, and shelf-life. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and optimize the solubility and stability profiles of **4-(1H-Pyrazol-3-yl)phenol**. We will delve into the theoretical underpinnings of its molecular behavior, present detailed experimental protocols for its characterization, and discuss the interpretation of the resulting data.

The Critical Role of Physicochemical Characterization

The journey of a drug from discovery to market is fraught with challenges, many of which can be traced back to suboptimal physicochemical properties. Poor aqueous solubility can lead to

low and erratic absorption, diminishing therapeutic efficacy. Concurrently, chemical instability can result in the degradation of the active pharmaceutical ingredient (API), leading to a loss of potency and the potential formation of toxic byproducts. Therefore, a thorough investigation of the solubility and stability of a molecule like **4-(1H-Pyrazol-3-yl)phenol** is not merely a regulatory requirement but a fundamental necessity for successful drug development.

Molecular Structure Analysis: Predicting Behavior

The solubility and stability of **4-(1H-Pyrazol-3-yl)phenol** are intrinsically linked to its molecular structure. A rational approach to its characterization begins with an analysis of its constituent functional groups.

- **The Phenolic Group (-OH):** The hydroxyl group attached to the benzene ring is a key determinant of the molecule's properties. It is a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents like water and alcohols. As a weak acid, its ionization state is pH-dependent. At physiological pH, it will exist predominantly
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